molecular formula C17H17ClN4O B14933846 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14933846
M. Wt: 328.8 g/mol
InChI Key: RZYKROMVBUAISD-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic small molecule featuring a bicyclic pyrazole core fused with a cyclopentane ring (tetrahydrocyclopenta[c]pyrazole). The compound includes a 5-chloroindole moiety linked via an ethyl group to the pyrazole-carboxamide scaffold.

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H17ClN4O/c18-11-4-5-14-13(8-11)10(9-20-14)6-7-19-17(23)16-12-2-1-3-15(12)21-22-16/h4-5,8-9,20H,1-3,6-7H2,(H,19,23)(H,21,22)

InChI Key

RZYKROMVBUAISD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole- and indole-based analogs from the literature, focusing on structural features, physicochemical properties, and pharmacological implications.

Structural Features and Substituent Effects

Key Structural Differences :

  • Core Heterocycle: The target compound’s bicyclic tetrahydrocyclopenta[c]pyrazole core distinguishes it from monocyclic pyrazoles (e.g., compounds 3a–3p in ) and pyrrole-based analogs (e.g., DB07180 in ).
  • Indole Substitution : The 5-chloroindole-ethyl group in the target compound contrasts with simpler aryl substituents (e.g., phenyl, 4-chlorophenyl) in and the indolylidene-pyrrole system in . The ethyl linker may increase conformational flexibility, influencing membrane permeability and binding kinetics.
Physicochemical Properties

A comparative analysis of molecular weight, melting point, and solubility-related features is summarized below:

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Tetrahydrocyclopenta[c]pyrazole C₁₉H₁₈ClN₅O 367.8 (calculated) N/A 5-Chloroindol-3-yl ethyl
3a () Monocyclic pyrazole C₂₁H₁₅ClN₆O 402.8 133–135 Phenyl, 5-chloro
3b () Monocyclic pyrazole C₂₁H₁₄Cl₂N₆O 437.2 171–172 4-Chlorophenyl, 5-chloro
DB07180 () Pyrrole C₂₀H₂₀ClN₃O₂ 369.8 N/A 5-Chloroindolylidene, diethylaminoethyl

Observations :

  • The target compound’s molecular weight (367.8 g/mol) is lower than most analogs in , which range from 402.8 to 437.2 g/mol. This difference arises from the absence of bulky aryl groups (e.g., phenyl) and the inclusion of a fused bicyclic core.
  • Chlorine substituents in analogs (e.g., 3b) correlate with higher melting points (171–172°C vs. 133–135°C for 3a), suggesting increased crystallinity due to halogen-mediated intermolecular interactions .
Pharmacological Implications
  • Monocyclic Pyrazoles (): Compounds like 3a–3p exhibit moderate yields (62–71%) and predictable solubility profiles influenced by aryl substituents.
  • Pyrrole-Based Analog (): DB07180’s pyrrole core and diethylaminoethyl side chain suggest distinct electronic properties compared to pyrazoles. Pyrroles are less basic than pyrazoles, which could alter binding to charged biological targets .
  • Target Compound : The bicyclic pyrazole core may confer metabolic stability by resisting oxidative degradation. Additionally, the ethyl linker between the indole and pyrazole could optimize spatial orientation for target engagement, though this requires empirical validation.

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